molecular formula C5H9ClF3N B1424227 1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride CAS No. 1260768-75-9

1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride

Cat. No.: B1424227
CAS No.: 1260768-75-9
M. Wt: 175.58 g/mol
InChI Key: MNWDPLQMMPTWME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride is an organic compound with the molecular formula C₅H₉ClF₃N It is a cyclobutane derivative where a trifluoromethyl group is attached to the cyclobutane ring, and the amine group is protonated to form the hydrochloride salt

Scientific Research Applications

1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride has diverse applications in scientific research:

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315-H319-H335 . The precautionary statements associated with it are P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of cyclobutanone with trifluoromethylamine under controlled conditions to form the intermediate 1-(trifluoromethyl)cyclobutan-1-amine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)cyclopropan-1-amine hydrochloride
  • 1-(Trifluoromethyl)cyclopentan-1-amine hydrochloride
  • 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride

Comparison: 1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride is unique due to its four-membered cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs. These differences can influence the compound’s reactivity, stability, and biological activity.

Properties

IUPAC Name

1-(trifluoromethyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N.ClH/c6-5(7,8)4(9)2-1-3-4;/h1-3,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWDPLQMMPTWME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697076
Record name 1-(Trifluoromethyl)cyclobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260768-75-9
Record name 1-(Trifluoromethyl)cyclobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(trifluoromethyl)cyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride
Reactant of Route 2
1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride
Reactant of Route 3
1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride
Reactant of Route 4
1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride
Reactant of Route 5
1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride
Reactant of Route 6
1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.